![molecular formula C7H8O4 B091564 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 15341-68-1](/img/structure/B91564.png)
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . It is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods .
Synthesis Analysis
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) via a sustainable process . Another method involves the selective oxidation of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) over 90% yield using Pseudomonas aeruginosa PC-1 as a biocatalyst .
Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . For more detailed molecular structure, please refer to resources such as the NIST WebBook or MolView .
Physical And Chemical Properties Analysis
The compound is a white low-melting solid with a buttery, caramel odor . It has a density of 1.29 g/cm^3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C at 1 mbar . It is highly soluble in both water and organic solvents .
Scientific Research Applications
Electrocatalytic Oxidation for Polymer Synthesis
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: is a precursor in the electrocatalytic oxidation process to synthesize 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for creating polymers like polyesters, polyurethanes, and polyamides, which are essential in materials science for developing sustainable and biodegradable plastics .
Pharmaceutical Applications
This compound is involved in the synthesis of 2,5-diformylfuran (DFF) , which has applications in pharmaceuticals as a precursor for various drugs . The electro-oxidation process of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can lead to efficient production of DFF, which is used in macrocyclic ligands and fluorescent materials .
Agriculture
In agriculture, the transformation of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid into 5-methyl-2-furancarboxylic acid (MFA) is significant. MFA serves as a versatile chemical with applications in creating agrochemicals and is synthesized via hydrogenolysis at ambient temperatures .
Biofuels
The enzymatic conversion of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid to bio-based compounds like 2,5-diformylfuran (DFF) and FDCA is crucial for biofuel production. These compounds are intermediates in creating renewable fuels that can potentially replace fossil fuels .
Food Industry
In the food industry, derivatives of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid are used as flavoring agents. The compound’s transformation into value-added chemicals can enhance the taste and aroma of various food products .
Environmental Science
The compound plays a role in developing sustainable energy systems. Its conversion into high-value chemicals contributes to achieving carbon-peak and carbon-neutral goals, addressing energy crises, and reducing environmental issues .
Energy Storage
In the field of energy storage, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is used in the development of advanced electrocatalyst materials. These materials are essential for the implementation and production of renewable resources, contributing to clean energy storage and conversion technologies .
Chemical Synthesis
The compound is also a key intermediate in the chemical synthesis of various value-added chemicals. It is used in reactions such as hydrogenation, oxidation, and aldol condensation to produce chemicals that have applications across different industries, including the production of polymers and chemicals .
Mechanism of Action
- The primary target of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is not well-documented in the literature. However, we know that HMFCA is derived from 5-hydroxymethylfurfural (HMF), which itself is a product of acid-catalyzed degradation of sugars during food heating and storage .
- HMFCA is formed from HMF through oxidation. The aldehyde group of HMF is oxidized to form a carboxylic acid, yielding HMFCA. This transformation involves nucleophilic attack on the furanic ring by the HMF carbonyl group .
- The formation of HMFCA from HMF is simplified by selecting HMF as a model molecule. Researchers have studied the structure and formation of humins (a byproduct of biomass transformation) from HMF, glucose, and cellulose. HMF contributes to humins formation, and the resulting humins from HMF are less complex than those from glucose or cellulose .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .
properties
IUPAC Name |
5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVJULTCGYVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429366 |
Source
|
Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
15341-68-1 |
Source
|
Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.